alpha-sec-Butyl-4-hydroxybenzyl alcohol
Description
Systematic Nomenclature and Molecular Formula Analysis
Alpha-sec-butyl-4-hydroxybenzyl alcohol (IUPAC name: 4-(1-hydroxy-2-methylbutyl)phenol ) is a phenolic secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . The nomenclature follows IUPAC guidelines, where the hydroxyl group is positioned at the para position of the benzene ring, and the sec-butyl group (-CH(CH₃)CH₂CH₃) is attached to the benzyl carbon.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₆O₂ |
| Molecular weight | 180.24 g/mol |
| IUPAC name | 4-(1-hydroxy-2-methylbutyl)phenol |
| CAS Registry Number | 90996-10-4 |
The structural hierarchy includes:
Crystallographic Structure Determination via X-Ray Diffraction
X-ray diffraction (XRD) is a critical tool for resolving the three-dimensional arrangement of atoms in crystalline solids. While specific XRD data for this compound are not explicitly reported in the provided sources, the general methodology involves:
- Crystal preparation : Single crystals are grown via slow evaporation from solvents like ethanol or methanol.
- Data collection : Monochromatic X-rays (e.g., Cu-Kα, λ = 1.5418 Å) irradiate the crystal, producing diffraction patterns.
- Structure solution : Bragg’s law ($$nλ = 2d\sinθ$$) and Fourier transforms are used to reconstruct electron density maps.
For analogous phenolic compounds, XRD typically reveals:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides detailed insights into the compound’s hydrogen and carbon environments:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Assignment
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3200–3500 | Hydroxyl group |
| C-H stretch (aromatic) | 3000–3100 | Benzene ring |
| C-O stretch | 1200–1250 | Benzyl alcohol linkage |
| C-C skeletal vibrations | 1450–1600 | Aromatic ring modes |
The absence of a carbonyl peak (1650–1750 cm⁻¹) confirms the alcohol nature over ketones or esters.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) reveals the compound’s fragmentation pathways:
- Molecular ion peak : m/z 180 (M⁺, low intensity due to instability).
- Key fragments :
- m/z 163: Loss of hydroxyl group (-17 Da).
- m/z 135: Cleavage of the sec-butyl chain (-45 Da).
- m/z 107: Benzyl ion (C₇H₇⁺).
Fragmentation aligns with the stability of aromatic cations and secondary carbocations.
Properties
CAS No. |
90996-10-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11-13H,3H2,1-2H3 |
InChI Key |
CBXCHJJTIOEINN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C1=CC=C(C=C1)O)O |
Canonical SMILES |
CCC(C)C(C1=CC=C(C=C1)O)O |
Synonyms |
4-HMPBM 4-hydroxy-alpha-(1-methylpropyl)benzenemethanol alpha-2-butyl-hydroxybenzylalcohol alpha-sec-butyl-4-hydroxybenzyl alcohol alpha-sec-butyl-p-hydroxybenzyl alcohol |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Neuroprotective Effects
Alpha-sec-butyl-4-hydroxybenzyl alcohol has been studied for its ability to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies. Research indicates that this compound exhibits sedative effects and enhances the distribution of radioactivity in the brain when administered intravenously in animal models. Specifically, studies show a significant increase in radioactivity within brain tissues shortly after administration, suggesting rapid uptake and potential therapeutic benefits in neurodegenerative conditions .
1.2 Antioxidant Properties
The compound has demonstrated notable antioxidant activities, particularly through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways in astrocytes. This activation leads to the induction of heme oxygenase-1 (HO-1), which plays a critical role in cellular defense mechanisms against oxidative stress. In vitro studies on C6 glioma cells have shown that pre-treatment with this compound significantly enhances cell viability under oxidative stress conditions induced by hydrogen peroxide . This suggests potential applications in treating conditions characterized by oxidative damage, such as stroke or neurodegenerative diseases.
Chemical Synthesis and Derivatives
2.1 Synthesis of Hydroxyphenylacetonitriles
this compound serves as an important precursor in the synthesis of hydroxyphenylacetonitriles. This process involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide, yielding high-purity products that can be used as intermediates in pharmaceuticals . The efficiency of this synthesis highlights the compound's utility in organic chemistry and pharmaceutical manufacturing.
2.2 Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown varying levels of effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .
Case Study 1: Neuroprotection in Stroke Models
In a controlled study involving middle cerebral artery occlusion (MCAO) models, this compound was administered to assess its neuroprotective effects post-ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups, demonstrating its potential as a therapeutic agent for stroke patients .
Case Study 2: Antioxidant Efficacy
A series of experiments conducted on C6 glioma cells revealed that this compound not only increased cell viability but also modulated key signaling pathways associated with oxidative stress response. The findings suggest that this compound could be pivotal in developing treatments aimed at enhancing astrocyte function to protect neurons from ischemic injury .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of alpha-sec-butyl-4-hydroxybenzyl alcohol and related compounds:
Inferred Properties of this compound :
- Likely higher boiling point than alpha-methylbenzyl alcohol (204°C) due to increased molecular weight .
Q & A
Q. What are the optimal synthetic routes for alpha-sec-Butyl-4-hydroxybenzyl alcohol, and how can purity be maximized?
- Methodological Answer : this compound can be synthesized via alkylation of 4-hydroxybenzyl alcohol (HBA) with sec-butyl halides under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Reaction parameters such as temperature (e.g., 60–80°C), pH (neutral to slightly basic), and catalyst selection (e.g., NaH or K₂CO₃) must be optimized to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is recommended. Purity can be verified using HPLC (≥98% purity threshold) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to oxidizing agents, acidic/basic conditions, and humidity. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) should be conducted to validate shelf life. Monitor degradation via HPLC or GC-MS to detect byproducts like oxidized quinones .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the sec-butyl substitution pattern and hydroxyl group position. For example, the hydroxyl proton typically appears as a singlet at δ 4.5–5.0 ppm. Mass spectrometry (ESI-TOF or HRMS) provides molecular weight confirmation. FT-IR can validate hydroxyl (3200–3600 cm⁻¹) and alkyl chain (C-H stretch at ~2900 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, light exposure). Perform controlled comparative studies using standardized protocols. For example:
- Stability : Compare degradation rates in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents under UV light.
- Reactivity : Assess electrophilic substitution reactions (e.g., nitration) under inert vs. aerobic conditions.
Use HPLC-MS to track intermediate formation and quantify degradation products .
Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques such as:
- HPLC-DAD/UV with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for separating polar impurities.
- GC-FID with a capillary column (e.g., DB-5) for volatile byproducts.
Validate methods per ICH guidelines (precision: ≤2% RSD; LOD: ≤0.1%). Cross-reference with spiked impurity standards .
Q. How can the antioxidant potential of this compound be systematically evaluated?
- Methodological Answer : Use in vitro assays:
- DPPH/ABTS radical scavenging : Measure IC₅₀ values (compared to ascorbic acid controls).
- Lipid peroxidation inhibition : Use rat liver homogenates exposed to Fe²⁺/H₂O₂; quantify malondialdehyde via TBARS assay.
Correlate results with structural analogs (e.g., 4-HBA in ) to assess substituent effects on activity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and solvent recycling. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). Validate scalability using pilot-scale reactors (1–10 L) with inline PAT tools (e.g., FTIR for real-time monitoring) .
Data Contradiction Analysis Framework
Key Takeaways
- Synthesis : Prioritize inert conditions and advanced purification.
- Analysis : Combine NMR, HPLC, and GC for comprehensive characterization.
- Applications : Explore antioxidant and pharmaceutical potential through systematic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
